![molecular formula C11H9F3N4 B12588964 1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole CAS No. 633337-01-6](/img/structure/B12588964.png)
1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the imidazole ring through a diazenyl linkage. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a Stille coupling reaction, where a trifluoromethylated phenyl group is coupled with the imidazole ring .
-
Diazenyl Linkage Formation: : The diazenyl linkage is formed by reacting the trifluoromethylated phenyl group with a suitable diazonium salt under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, where the imidazole ring is oxidized to form imidazole N-oxides .
-
Reduction: : Reduction reactions can convert the diazenyl linkage to an amine group, resulting in the formation of 1-Methyl-2-{(4-(trifluoromethyl)phenyl)amino}-1H-imidazole .
-
Substitution: : The compound can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under suitable conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: 1-Methyl-2-{(4-(trifluoromethyl)phenyl)amino}-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
-
Biology: : It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties .
-
Medicine: : The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of infectious diseases .
-
Industry: : It is used in the development of functional materials, such as dyes for solar cells and other optical applications .
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound targets various enzymes and receptors involved in biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
-
Pathways Involved: : The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response. Its interaction with molecular targets can lead to the activation or inhibition of these pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Número CAS |
633337-01-6 |
|---|---|
Fórmula molecular |
C11H9F3N4 |
Peso molecular |
254.21 g/mol |
Nombre IUPAC |
(1-methylimidazol-2-yl)-[4-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C11H9F3N4/c1-18-7-6-15-10(18)17-16-9-4-2-8(3-5-9)11(12,13)14/h2-7H,1H3 |
Clave InChI |
PRCPPOLTXUHDHV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1N=NC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)
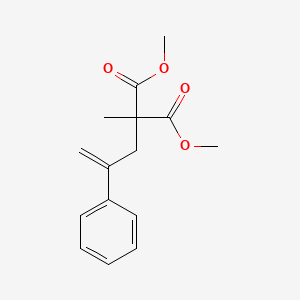

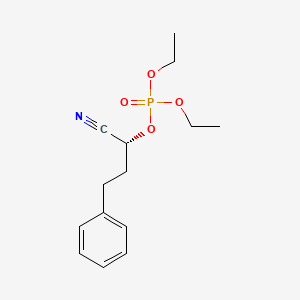
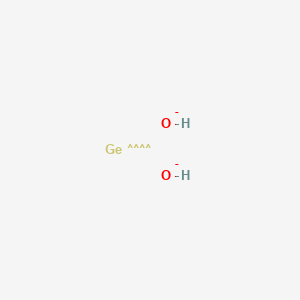
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)

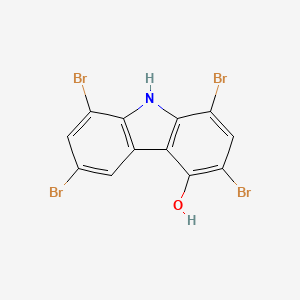
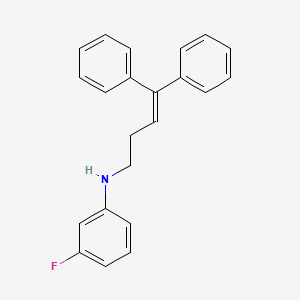
![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)


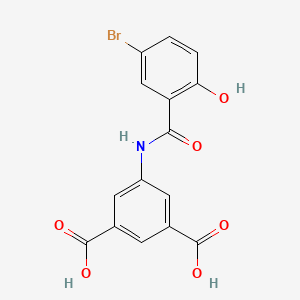
![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)
